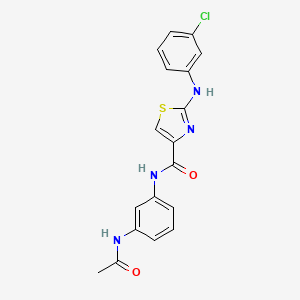

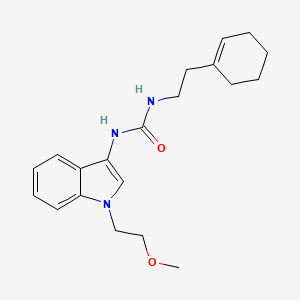

![molecular formula C19H13N5O2S3 B2501000 (E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 842965-80-4](/img/structure/B2501000.png)

(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C19H13N5O2S3 and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality (E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electropolymerization and Sensor Applications

A study highlighted the synthesis and electropolymerization of a new ion-sensitive ethylenedioxy-substituted terthiophene monomer bearing a quinoxaline moiety. This polymer exhibits reversible redox behavior and electrochromic properties, making it potentially useful in sensor applications, especially for detecting metal cations like Fe3+ ions due to its specific fluorescence quenching abilities (Carbas et al., 2012).

Organic Synthesis and Characterization

Another study focused on the synthesis and characterization of organic salts derived from quinoxaline compounds, showcasing the importance of quinoxalines in developing new compounds with potential pharmaceutical applications. This research emphasized the ionic nature of these compounds, their synthesis under mild conditions, and their comprehensive characterization using various analytical techniques (Faizi et al., 2018).

Fluorescence and Aggregation-Induced Emission

Quinoxaline derivatives have also been explored for their fluorescence properties. A study synthesized and characterized pyrrolo[2,3-b]quinoxaline derivatives, revealing their non-fluorescent behavior in solution but exhibiting aggregation-induced emission enhancement (AIEE) upon water addition and in the solid state. The study's findings on the correlation between crystal structure and fluorescent properties provide valuable insights for designing new fluorescent materials (Goszczycki et al., 2017).

Catalysis and Polymerization

Research on Co(ii) complexes supported by Schiff base ligands, including quinoxaline derivatives, demonstrated their catalytic activity in the polymerization of norbornene to yield high-molecular-weight polynorbornenes. This study underscores the role of quinoxaline derivatives in catalyzing significant chemical reactions, influenced by the steric hindrance and electronic properties of the ligands (Kim et al., 2022).

Synthetic Methodologies

Additionally, quinoxaline derivatives are central to developing efficient synthetic methodologies for producing structurally diverse compounds. An example is the synthesis of pyrrolo[1,2-a]quinoxalines through a one-pot, three-component reaction, showcasing the versatility and potential for creating complex molecules with desirable properties for various applications (Wang et al., 2016).

properties

IUPAC Name |

1-[(E)-thiophen-2-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O2S3/c20-18-17(29(25,26)15-8-4-10-28-15)16-19(23-14-7-2-1-6-13(14)22-16)24(18)21-11-12-5-3-9-27-12/h1-11H,20H2/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMBSKQFCPTUEK-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CS4)N)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CS4)N)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

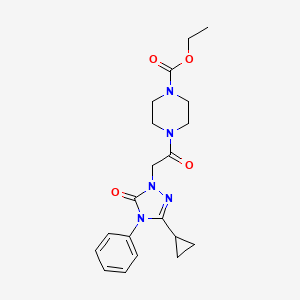

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)

![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)

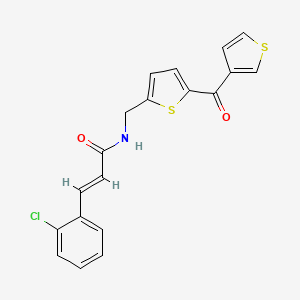

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)

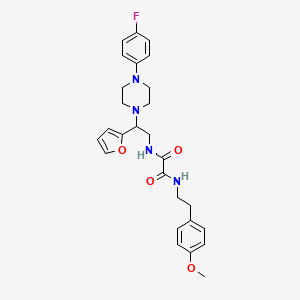

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)